1-(2-Bromo-4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-Bromo-4-nitrophenyl)ethanone involves various chemical reactions that contribute to the formation of its structure. For instance, an electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene and nitrothiophene has been utilized to form alpha,beta-unsaturated ketones via a S(RN)1 mechanism, offering a method to synthesize a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(2-Bromo-4-nitrophenyl)ethanone has been studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments have been investigated experimentally and theoretically, highlighting the importance of geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Bromo-4-nitrophenyl)ethanone showcase its reactivity and potential applications in organic synthesis. The reaction of related bromo-nitrophenyl ethanones with amino and thiol groups, for instance, leads to the formation of novel heterocyclic compounds, underscoring its utility in creating complex organic molecules (Abdel-Wahab et al., 2023).
Physical Properties Analysis
The physical properties of 1-(2-Bromo-4-nitrophenyl)ethanone derivatives, such as solubility and crystallization behavior, have been analyzed to facilitate the separation and purification of these compounds. Studies on solubility properties in selective solvents allow for the efficient separation of complex mixtures, enhancing the quality of the objective product (Qiao-yun, 2004).
Chemical Properties Analysis
The chemical properties of 1-(2-Bromo-4-nitrophenyl)ethanone and its analogs are pivotal in determining their reactivity and stability. The analysis of hydrogen bonding patterns, as well as weak intermolecular interactions, provides insights into the crystal stability and molecular packing of these compounds, contributing to our understanding of their chemical behavior and reactivity (Balderson et al., 2007).
Scientific Research Applications
Synthesis of Chalcone Analogues
1-(2-Bromo-4-nitrophenyl)ethanone is utilized in the synthesis of α,β-unsaturated ketones, acting as chalcone analogues. This involves an electron-transfer chain reaction with nitropropane anion, demonstrating a convenient method for a wide variety of chalcone analogues synthesis (Curti, Gellis, & Vanelle, 2007).
Solid-Liquid Phase Equilibrium Research
Research on the ternary phase equilibrium of 1-(2-Bromo-4-nitrophenyl)ethanone in different solvents like methanol and n-propanol has been conducted. This includes constructing isothermal ternary phase diagrams and exploring crystallization regions, providing valuable insights for separating mixtures containing this compound (Li et al., 2019).
Electrophilic Bromination Studies
Studies have explored the selective α-monobromination of various alkylaryl ketones, including 1-(2-Bromo-4-nitrophenyl)ethanone, using ionic liquids. This research contributes to understanding the regioselective reagent behavior for electrophilic bromination in organic chemistry (Ying, 2011).
Synthesis of Aminobenzo[b]thiophenes
The compound has been used in the synthesis of aminobenzo[b]thiophenes, demonstrating a base-catalyzed transformation process. This research contributes to the development of efficient one-pot synthesis methods in organic chemistry (Androsov et al., 2010).
Charge Density Analysis in Molecular Structures
High-resolution X-ray and neutron diffraction data have been used to analyze the charge density in molecules like 1-(2-Bromo-4-nitrophenyl)ethanone. This provides insights into intra- and intermolecular bonding features, crucial for understanding molecular behavior and interactions (Hibbs, Overgaard, & Piltz, 2003).
Development of Novel IMPDH Inhibitors
Research has also focused on developing new synthesis methods for novel IMPDH inhibitors using 1-(2-Bromo-4-nitrophenyl)ethanone as a starting reagent. This has implications in pharmaceutical research and drug development (Zhao et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSHDDCLWALGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237992 |
Source
|
Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-nitrophenyl)ethanone | |
CAS RN |
90004-93-6 |
Source
|
Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090004936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.